
2-(4-溴苯氧基)-3-氯-5-(三氟甲基)吡啶
描述
“2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H7BrF3NO . Its molecular weight is 318.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7BrF3NO/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-17-11)12(14,15)16/h1-7H .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 316.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 63.5±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 202.9±3.0 cm3 .科学研究应用
配位化学
2-(4-溴苯氧基)-3-氯-5-(三氟甲基)吡啶: 已被用于合成配位聚合物。 这些聚合物因该化合物通过特定原子进行双齿配位而表现出独特的性质,这对于开发在催化、气体储存或分离技术中具有潜在应用的新材料至关重要 .
药物研究
该化合物在药物测试中用作高质量的参考标准。 其精确的结构和性质使其成为开发新药物的理想选择,尤其是在三氟甲基基团已知具有生物活性的地方 .
农业
在农业领域,2-(4-溴苯氧基)-3-氯-5-(三氟甲基)吡啶 可用于开发新型杀虫剂或除草剂。 其结构成分可能与害虫或杂草中的特定生物靶标相互作用,为创建更有效和更具选择性的农用化学品提供途径 .
材料科学
该化合物的独特结构在材料科学中具有重要意义,尤其是在创建需要特定分子相互作用的新型聚合物或涂层方面。 它能够与各种金属和有机分子形成稳定的键,从而可以开发出具有增强性能的新材料 .
环境科学
对含氟化合物的环境影响的研究使2-(4-溴苯氧基)-3-氯-5-(三氟甲基)吡啶 成为研究对象。 了解其降解和与环境因素的相互作用对于评估其安全性及其生态足迹至关重要 .
化学合成
该化合物是合成具有生物活性的吡啶衍生物的有价值的中间体。 它用于创建具有抗菌特性的化合物,有助于对抗耐药微生物菌株 .
分析化学
作为参考标准,2-(4-溴苯氧基)-3-氯-5-(三氟甲基)吡啶 在分析化学中必不可少,用于确保药物测试的准确性和可靠性。 它有助于校准仪器和验证方法 .
生物化学
在生物化学中,该化合物可用于研究小分子与生物系统的相互作用。 将其掺入更大的生物分子中可以深入了解酶或受体的功能 .
作用机制
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is believed to act as an agonist of certain receptors and enzymes. It binds to these receptors and enzymes, activating them and causing a variety of biochemical and physiological effects. 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has been shown to activate the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has also been shown to interact with other receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticoagulant, anti-inflammatory, and anti-cancer properties. It has also been shown to reduce levels of cholesterol and triglycerides in the blood. 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has a number of advantages for laboratory experiments. It is relatively easy to synthesize and can be scaled up for larger amounts of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine. It is also relatively stable and can be stored for extended periods of time. 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is also relatively non-toxic, making it safe to handle in a laboratory setting. However, 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine can be expensive to purchase, and it can be difficult to obtain in large quantities.
未来方向
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has a wide range of potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. It has been studied for its potential use in treating a variety of diseases and disorders, such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use in developing new drugs and therapies. In the future, 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine could be used to develop more effective treatments for a variety of medical conditions. Additionally, further research could be done to explore the potential of 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine in other areas, such as agriculture and industrial applications.
安全和危害
属性
IUPAC Name |
2-(4-bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClF3NO/c13-8-1-3-9(4-2-8)19-11-10(14)5-7(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLNKBIQPHQECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



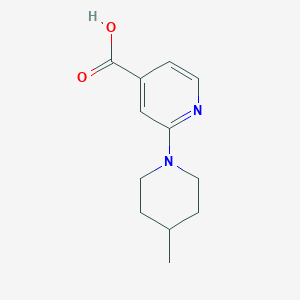


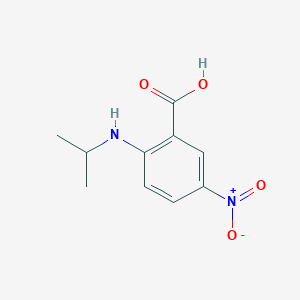
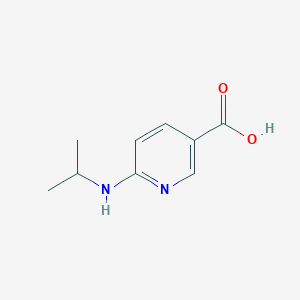
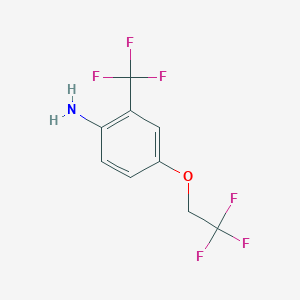

![2-[Butyl(methyl)amino]isonicotinic acid](/img/structure/B1385732.png)

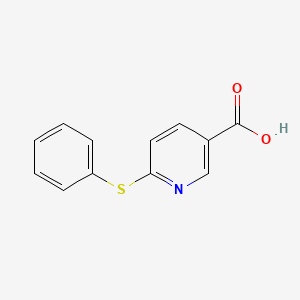
![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)
![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)